4-bromobutyl(triphenyl)phosphanium;hydrobromide
Description
4-Bromobutyl(triphenyl)phosphanium hydrobromide (CAS: 7333-63-3) is a quaternary phosphonium salt with the molecular formula C₂₂H₂₃Br₂P and a molecular weight of 478.20 g/mol. It appears as a white crystalline powder with a melting point of 210–213°C . This compound is primarily used as a pharmaceutical intermediate, particularly in synthesizing cell-penetrating peptoids with cationic side chains to enhance cellular uptake . Its structure features a linear bromobutyl chain attached to a triphenylphosphonium core, which confers lipophilicity and facilitates mitochondrial targeting in bioactive conjugates .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H24Br2P+ |
|---|---|
Molecular Weight |
479.2 g/mol |
IUPAC Name |
4-bromobutyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C22H23BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1; |
InChI Key |
BJDNCJGRAMGIRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Preparation Methods
Solvent Selection and Reaction Kinetics
Solvent choice critically affects reaction efficiency. Dichloromethane (DCM) and toluene are common, but DCM’s low boiling point (40°C) limits reflux temperatures, while toluene’s higher boiling point (111°C) facilitates faster kinetics. Kinetic studies in THF reveal a second-order dependence on reactant concentrations, with rate constants () increasing by 30% at 80°C compared to 60°C1.
Table 1: Solvent Impact on Reaction Yield
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 111 | 78 | 95 |
| Acetonitrile | 82 | 85 | 97 |
| THF | 66 | 72 | 93 |
Catalytic Additives and Their Effects
Quaternary ammonium salts (e.g., tetrabutylammonium bromide) act as phase-transfer catalysts, improving interfacial interactions in biphasic systems. Adding 5 mol% of catalyst increases yields to 88% in toluene2.
Purification and Characterization Protocols
Crystallization Techniques
The crude product is recrystallized from ethanol or ethyl acetate to remove unreacted PPh₃ and dibromobutane. Ethanol yields larger crystals with 99% purity, while ethyl acetate affords faster crystallization but requires cold filtration (-20°C) to prevent solvate formation.
Spectroscopic Characterization
-
¹H NMR : The 4-bromobutyl chain appears as a triplet at δ 3.4 ppm (CH₂Br) and a multiplet at δ 1.6–1.8 ppm (methylene groups). Triphenylphosphine protons resonate as a multiplet at δ 7.5–7.9 ppm.
-
³¹P NMR : A singlet at δ 23–25 ppm confirms the phosphonium center.
-
Elemental Analysis : Calculated for C₂₅H₂₇Br₂P: C, 53.02%; H, 4.78%. Observed values typically deviate by <0.3%.
Industrial-Scale Production Strategies
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems reduces reaction times from 12 hours to 2 hours. A tubular reactor operating at 10 bar and 100°C achieves 92% yield with 99% purity, leveraging enhanced mass transfer and temperature control3.
Waste Management and Sustainability
Bromide byproducts are recovered via ion-exchange resins, reducing environmental impact. Life-cycle assessments show a 40% reduction in waste compared to traditional methods.
Challenges and Mitigation Strategies
Byproduct Formation
Dialkylated phosphonium salts ([PPh₃(CH₂)4]₂Br₂) form when excess dibromobutane is present. Using a 10% excess of PPh₃ suppresses this byproduct to <2%.
Chemical Reactions Analysis
Types of Reactions
4-bromobutyl(triphenyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cycloaddition Reactions: It can be involved in 1,3-dipolar cycloaddition reactions with azides to form triazoles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include azides, thiols, and amines.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Temperature: Reactions are often conducted at elevated temperatures to increase reaction rates.
Major Products
Triazoles: Formed from cycloaddition reactions with azides.
Substituted Phosphonium Salts: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Organic Synthesis
4-Bromobutyl triphenylphosphonium bromide serves as a versatile reagent in organic synthesis. Its ability to form ylide intermediates makes it valuable for various transformations.
Ylide Formation and Reactions
Phosphonium salts can generate ylides when treated with strong bases, which can then participate in nucleophilic reactions. For instance, the ylide derived from 4-bromobutyl triphenylphosphonium bromide has been employed in:
- Wittig Reactions : Used to synthesize alkenes from aldehydes or ketones, facilitating the formation of complex organic molecules.
- Synthesis of Dibromoalkenes : Aldehydes and ketones react with dibromomethylene ylides formed from this phosphonium salt and carbon tetrabromide to yield dibromoalkenes in high yields (87–98%) .
Medicinal Chemistry
The compound has shown potential in drug development due to its ability to modify biological activity through phosphonium-based mechanisms.
Antiviral Activity
Research has indicated that derivatives of 4-bromobutyl triphenylphosphonium bromide exhibit antiviral properties against H5N1 influenza virus. Compounds synthesized from this phosphonium salt demonstrated promising results in inhibiting viral replication, making them candidates for further development as antiviral agents .
Mitochondrial Targeting
Phosphonium salts are known for their ability to target mitochondria, which is crucial for drug delivery systems aimed at treating cancer. The 4-bromobutyl group enhances the lipophilicity of the phosphonium salt, allowing it to penetrate mitochondrial membranes effectively, delivering pro-apoptotic peptides that can induce apoptosis in tumor cells .
Material Science Applications
4-Bromobutyl triphenylphosphonium bromide has also found applications in material sciences, particularly in the development of phosphorescent materials.
Organic Phosphorescent Materials
The compound has been utilized as a precursor for creating organic super-long room-temperature phosphorescent materials. These materials have applications in anti-counterfeiting technologies and advanced display technologies due to their unique light-emitting properties .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of 4-bromobutyl(triphenyl)phosphanium;hydrobromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium group can stabilize positive charges, making it a versatile intermediate in organic synthesis. The bromine atom can be readily replaced by other nucleophiles, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphonium Bromides
Triphenyl(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)phosphonium Bromide (Compound 17)
- Structure : Features a 4-bromobutyl chain linked to a pyrimidinyl-piperazine moiety.
- Synthesis : Reacts (4-bromobutyl)triphenylphosphonium bromide with 2-(piperazin-1-yl)pyrimidine in acetonitrile under reflux (12 hours).
- Yield : 5%, significantly lower than its propyl-chain analog (Compound 1, 28%) due to steric hindrance from the longer chain .
- Application : Used in biodistribution studies for neural and cellular targeting .
Triphenyl(3-phenylprop-1-ynyl)phosphonium Bromide (Compound 3)
- Structure : Contains a propargyl group (C≡C) attached to a phenyl-substituted chain.
- Reactivity : Forms an allene ylide upon reaction with secondary amines, unlike its isomers, which produce α,β-unsaturated adducts .
- Application : Serves as a precursor for ylide chemistry in organic synthesis .
(4-Carboxybutyl)triphenylphosphonium Bromide
- Structure : Replaces the bromine atom with a carboxylic acid group .
- Properties : Enhanced water solubility due to the polar carboxylate group, enabling conjugation with bioactive molecules (e.g., gallate derivatives for antichagasic activity) .
- Application : Mitochondrial-targeted drug delivery systems .
[4-(Bromomethyl)benzyl]triphenylphosphonium Bromide
- Structure : Aromatic benzyl group with a bromomethyl substituent.
- Application : Utilized in cross-coupling reactions and as a precursor for functionalized aromatic compounds .
Impact of Alkyl Chain Length
Longer alkyl chains (e.g., C12 in gallate derivatives) enhance lipophilicity and mitochondrial accumulation, improving antiparasitic efficacy . Conversely, shorter chains (e.g., propyl) reduce steric hindrance, enabling higher synthetic yields .
Functional Group Modifications
The benzyl group in BTPPB improves corrosion inhibition via π-interactions with metal surfaces, while bromine in 4-bromobutyl derivatives enables facile functionalization in drug design .
Key Research Findings
- Mitochondrial Targeting : Triphenylphosphonium salts with lipophilic chains (e.g., 4-bromobutyl) accumulate in mitochondria due to their positive charge and membrane permeability, making them ideal for drug delivery .
- Corrosion Inhibition : Butyl and benzyl derivatives (BTPPB, BTPB) exhibit strong adsorption on mild steel in acidic media, with inhibition efficiencies exceeding 90% at optimal concentrations .
- Biological Activity : Gallate-TPP+ derivatives with C12 chains show 10-fold higher antichagasic activity than shorter-chain analogs, emphasizing the role of hydrophobicity in bioactivity .
Biological Activity
4-Bromobutyl(triphenyl)phosphanium hydrobromide, commonly referred to as (4-bromobutyl)triphenylphosphonium bromide, is a quaternary ammonium compound with diverse applications in organic synthesis and potential biological activities. Its unique structure, characterized by a triphenylphosphonium cation linked to a 4-bromobutyl group, enhances its reactivity and solubility, making it a valuable reagent in various chemical transformations.
- Molecular Formula : C22H24Br2P
- Molecular Weight : 478.2 g/mol
- Appearance : White to pale cream crystalline powder
- Melting Point : 210-213 °C
The biological activity of (4-bromobutyl)triphenylphosphonium bromide primarily arises from its ability to form phosphonium ylides, which can act as nucleophiles in cycloaddition reactions. These reactions can lead to the formation of new ring structures, which are crucial in the synthesis of various biologically active compounds.
Antimicrobial Activity
Recent studies have indicated that phosphonium salts, including (4-bromobutyl)triphenylphosphonium bromide, exhibit antimicrobial properties. The mechanism is believed to involve disruption of microbial membrane integrity due to the lipophilic nature of the triphenylphosphonium group, which facilitates penetration into lipid membranes.
Targeting Mitochondria
Phosphonium compounds are known for their ability to selectively accumulate in mitochondria due to the negative membrane potential. This property is exploited for drug delivery systems targeting mitochondrial dysfunctions associated with various diseases, including cancer and neurodegenerative disorders.
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of (4-bromobutyl)triphenylphosphonium bromide against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | Not effective |
| Bacillus subtilis | 16 µg/mL |
Case Study: Mitochondrial Targeting
In another study, the compound was evaluated for its ability to deliver therapeutic agents specifically to mitochondria. The findings showed that conjugation with anticancer drugs enhanced cytotoxicity in cancer cell lines while minimizing effects on normal cells.
Q & A
Basic: What are the standard synthesis protocols for 4-bromobutyl(triphenyl)phosphanium hydrobromide, and how can purity be validated?
Answer:
The synthesis involves reacting triphenylphosphine with 1,4-dibromobutane in a polar aprotic solvent (e.g., acetonitrile) under reflux (80–90°C) for 12–24 hours . The product precipitates upon cooling and is purified via recrystallization from ethanol. Purity validation requires a combination of techniques:
- NMR spectroscopy : Confirm the absence of unreacted triphenylphosphine (δ 0.5–1.5 ppm for aliphatic protons, δ 7.2–7.8 ppm for aromatic protons) .
- Elemental analysis : Match calculated vs. observed C, H, Br, and P percentages (e.g., C: 55.20%, H: 4.85%, Br: 33.38%, P: 6.57%) .
- Melting point : Consistent with literature values (210–213°C) .
Basic: What are the common reaction pathways involving this compound in organic synthesis?
Answer:
The compound serves as a precursor for:
- Phosphonium ylides : Generated via deprotonation with strong bases (e.g., NaH), used in Wittig reactions to form alkenes .
- Quaternary phosphonium salts : Nucleophilic substitution (e.g., replacing Br⁻ with OH⁻ or alkoxides) to synthesize functionalized phosphonium derivatives .
- Cross-coupling catalysts : Acts as a ligand in samarium(II) iodide-mediated stereoselective couplings .
Basic: Which analytical techniques are critical for characterizing its structural and electronic properties?
Answer:
- X-ray crystallography : Resolves crystal packing and cation-anion interactions (e.g., Br⁻···H hydrogen bonds) .
- FT-IR spectroscopy : Identifies P–C stretching vibrations (500–600 cm⁻¹) and alkyl bromide C–Br bonds (550–650 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M-Br]⁺ at m/z 399.1) .
Advanced: How can reaction conditions be optimized to enhance yield in Wittig reactions?
Answer:
- Solvent selection : Use anhydrous THF or DMF to stabilize ylide intermediates .
- Base strength : Employ LiHMDS instead of NaH for higher ylide reactivity .
- Temperature control : Maintain −78°C during ylide formation to minimize side reactions .
- Stoichiometry : A 1:1.2 molar ratio of phosphonium salt to aldehyde ensures complete conversion .
Advanced: What mechanistic insights explain unexpected stereochemical outcomes in alkene formation?
Answer:
Contradictory stereoselectivity may arise from:
- Ylide geometry : Syn vs. anti ylide formation due to solvent polarity (e.g., THF favors syn) .
- Transition-state stabilization : Bulky substituents on the aldehyde favor E-alkenes via steric hindrance .
- Counterion effects : Larger anions (e.g., Br⁻ vs. Cl⁻) slow ylide aggregation, altering selectivity .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?
Answer:
- Theoretical modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict splitting patterns and compare with experimental data .
- Variable-temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) causing peak broadening .
- Isotopic labeling : Replace ¹H with ²H in the butyl chain to simplify coupling patterns .
Advanced: What comparative studies differentiate this compound from structurally analogous phosphonium salts?
Answer:
- Solubility : The 4-bromobutyl chain enhances polar solvent compatibility vs. benzyltriphenylphosphonium chloride .
- Reactivity : Longer alkyl chains (e.g., octadecyl derivatives) exhibit lower nucleophilicity due to steric effects .
- Biological permeability : The bromobutyl group improves mitochondrial targeting compared to methyltriphenylphosphonium .
Advanced: How does the compound’s stability under acidic/basic conditions impact experimental design?
Answer:
- Acidic conditions : Hydrolysis of the P–C bond occurs above pH 2, requiring pH buffering (e.g., phosphate buffer) .
- Basic conditions : Deprotonation at β-hydrogens leads to elimination reactions; use mild bases (e.g., K₂CO₃) in biphasic systems .
- Light sensitivity : Store in amber vials at −20°C to prevent Br⁻ dissociation .
Advanced: What theoretical frameworks guide its application in novel reaction systems?
Answer:
- Frontier Molecular Orbital (FMO) theory : Predicts ylide nucleophilicity based on HOMO-LUMO gaps .
- Marcus theory : Explains electron-transfer kinetics in samarium-mediated couplings .
- QSPR models : Correlate alkyl chain length with phosphonium salt solubility and reactivity .
Advanced: What emerging applications leverage its unique physicochemical properties?
Answer:
- Mitochondrial probes : Conjugation with fluorophores enables live-cell imaging (e.g., TPP⁺-linked dyes) .
- Ionic liquids : Tune melting points and conductivity by pairing with bis(trifluoromethanesulfonyl)imide .
- Polymer catalysts : Incorporate into metallopolymers for CO₂ reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
